molecular formula C13H9NO3 B1584098 (2-Nitro-phenyl)-phenyl-methanone CAS No. 2243-79-0

(2-Nitro-phenyl)-phenyl-methanone

Cat. No. B1584098
CAS RN: 2243-79-0
M. Wt: 227.21 g/mol
InChI Key: UJHSIDUUJPTLDY-UHFFFAOYSA-N
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Description

2-Nitrophenyl compounds are a class of organic compounds that contain a nitro group (-NO2) attached to a phenyl ring . They are used in various organic transformations due to their reactivity and versatility .


Synthesis Analysis

The synthesis of 2-nitrophenyl compounds often involves nitration reactions . For example, 2-nitrophenyl hydrazine can be prepared from 2-nitroaniline through diazotization, reduction, and hydrolysis .


Molecular Structure Analysis

The molecular structure of 2-nitrophenyl compounds can be determined using techniques such as NMR spectroscopy . The electron-rich aromatic framework of 2-nitrophenyl allows it to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

2-Nitrophenyl compounds can participate in various chemical reactions. For instance, they can undergo protodeboronation, a reaction that involves the removal of a boron group . They can also react under UV exposure to trigger the emergence of a Marangoni flow .

Scientific Research Applications

1. Organic Synthesis and Functionalization

  • (2-Nitro-phenyl)-phenyl-methanone derivatives have been utilized in the synthesis of complex organic molecules. For instance, a study reported the one-step synthesis of 4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone through double C2/C3 functionalization of the quinoline molecule, demonstrating the compound's utility in constructing heterocyclic structures (Belyaeva et al., 2018).

2. Photochemical Studies

  • The photochemical behavior of phenyl azides, including those with nitro-substituted phenyl groups, has been explored to understand their reactivity and potential applications in photoaffinity labeling. Such studies reveal the formation of reactive nitrenium ions upon photoexcitation, offering insights into the mechanistic aspects of these compounds (Voskresenska et al., 2009).

3. Materials Science

  • In materials science, derivatives of (2-Nitro-phenyl)-phenyl-methanone have been investigated for their potential in creating novel polymers. For example, a new class of poly(keto ether ether amide)s was synthesized using a diamine derived from (2-Nitro-phenyl)-phenyl-methanone, showcasing the compound's role in developing high-performance materials with desirable thermal and solubility properties (Sabbaghian et al., 2015).

4. Catalysis

  • The compound and its derivatives have also found applications in catalysis. For instance, studies on the electro-oxidation of methanol in alkaline media have identified catalysts that incorporate nitrophenyl motifs, demonstrating the relevance of (2-Nitro-phenyl)-phenyl-methanone structures in enhancing catalytic processes (Rahim et al., 2004).

Safety And Hazards

Safety data sheets provide information on the potential hazards of chemical compounds. For example, 2-nitrophenylacetic acid is harmful if swallowed, in contact with skin, or if inhaled . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

(2-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHSIDUUJPTLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176958
Record name Methanone, (2-nitrophenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitro-phenyl)-phenyl-methanone

CAS RN

2243-79-0
Record name Methanone, (2-nitrophenyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2-nitrophenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Iodofluorobenzene (2.0 mL, 17 mmol) was dissolved in anhydrous THF (20 mL) under an argon atmosphere and cooled to −20° C. A solution of isopropyl magnesium chloride (8.5 mL, 17.0 mmol) was slowly added, and the solution was stirred for 20 min. 2-Nitro-5-methylbenzaldehyde (2.7 g, 16.5 mmol) in THF (20 mL) was then added, and the mixture was stirred for 20 min at −20° C. and then quenched with saturated aqueous NH4Cl. The mixture was partitioned between EtOAc (100 mL) and H2O (100 mL). The organic portion was collected, dried over MgSO4, filtered and evaporated in vacuo. This material was dissolved in anhydrous CH2Cl2 (80 mL). Silica gel (20.3 g) and pyridinium chlorochromate (5.4 g, 25 mmol) were then added and the suspension was stirred at room temperature for 3 h. The mixture was then filtered through silica gel. The filtrate was concentrated in vacuo and the resulting residue was purified by column chromatography (silica gel, hexanes:EtOAc, 3:2) to provide the 2-nitro-benzophenone (3.7 g, 14 mmol). The benzophenone was dissolved in glacial acetic acid (50 mL), MeOH (50 mL) and deionized H2O (10 mL). Iron powder (<10 micron, 1.0 g) was added with vigorous stirring and the suspension heated to 60° C. After 20 min, additional iron powder (2.0 g) was added and the mixture was stirred at 60° C. for 3 h. After cooling, silica gel (12.5 g) was added and the volatile components were removed in vacuo. The resulting powder was suspended in EtOAc (100 mL) and carefully treated with 1N NaOH until basic to litmus. The suspension was filtered and the organic portion was separated, washed with brine, dried over MgSO4, filtered and evaporated in vacuo. The resulting residue was purified by column chromatography (silica gel, hexanes:EtOAc, 1:3) to provide 1af (3.1 g, 94%) MS m/z=230 (M+H).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-Scheme 1 (1.0 g, 1.0 mmol) was suspended in THF (10 mL) and cooled to -78° C. Added n-BuLi (1.6M in Hexanes, 1.6 mmol) and allowed to react for 2 h. The mixture was warmed to -65° C.; 2-nitrobenzoyl chloride (1 mL, 7 mmol) was added, and the mixture was allowed to warm to room temperature overnight. Filtration followed by washing with methanol (3×25 mL), water (2×25 mL, methylene chloride (2×25 mL and finally with methanol (50 mL) gave the resin which was dried at 60° C. in vacuo. Recovered (1.0 g). IR 1740, 1520 cm-1.
[Compound]
Name
1
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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